2-{[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]oxy}-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide
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Overview
Description
2-{[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]oxy}-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of 2-{[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]oxy}-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a solvent like toluene. Industrial production methods may involve parallel solid-phase synthesis and photocatalytic synthesis to increase yield and efficiency .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium hydride or lithium diisopropylamide. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
2-{[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]oxy}-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]oxy}-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide involves its interaction with specific molecular targets. For example, it acts as an inhibitor of acetylcholinesterase by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine . This inhibition enhances cholinergic neurotransmission, which is beneficial in conditions like Alzheimer’s disease. The compound also inhibits human equilibrative nucleoside transporters, affecting nucleotide synthesis and adenosine regulation .
Comparison with Similar Compounds
Similar compounds to 2-{[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]oxy}-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide include:
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also exhibits acetylcholinesterase inhibitory activity and is studied for its potential in treating Alzheimer’s disease.
5-Fluoro-6-(4-(2-Fluorophenyl)piperazin-1-yl)-2-(4-(4-methylpiperazin-1-yl)phenyl)-1H-benzo[d]imidazole:
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxy-N-[(4-methylsulfanylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-14-11-18(22-19(21-14)23-9-3-4-10-23)25-13-17(24)20-12-15-5-7-16(26-2)8-6-15/h5-8,11H,3-4,9-10,12-13H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHXDKQKHXPRPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)OCC(=O)NCC3=CC=C(C=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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